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Abstract
This guide provides a comprehensive technical overview of 3,5-Bis(trifluoromethyl)-1H-
pyrazole (CAS No. 14704-41-7), a pivotal fluorinated heterocyclic compound. The presence of

two trifluoromethyl (CF₃) groups imparts unique physicochemical properties, including high

thermal stability, increased lipophilicity, and significant electrophilicity, making it a highly sought-

after building block in medicinal chemistry and materials science.[1][2] This document details its

synthesis, spectroscopic characterization, chemical reactivity, and notable applications, with a

focus on its role in the development of novel therapeutic agents. The content herein is

structured to provide both foundational knowledge and field-proven insights for professionals

engaged in chemical research and drug discovery.

Introduction and Significance
3,5-Bis(trifluoromethyl)-1H-pyrazole is a five-membered aromatic heterocycle distinguished

by the substitution of trifluoromethyl groups at positions 3 and 5. The IUPAC name for this

compound is 3,5-bis(trifluoromethyl)-1H-pyrazole.[3] The CF₃ group is a bioisostere of a

methyl group but possesses profoundly different electronic properties. Its strong electron-

withdrawing nature significantly lowers the pKa of the pyrazole N-H proton, enhancing its

acidity and influencing its binding interactions with biological targets.[4]
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The incorporation of trifluoromethyl moieties into organic molecules is a well-established

strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2][5]

Consequently, the 3,5-bis(trifluoromethyl)pyrazole scaffold is a key component in a variety of

biologically active molecules, including potent enzyme inhibitors and antimicrobial agents.[5][6]

[7]

Figure 1: Chemical Structure of 3,5-Bis(trifluoromethyl)-1H-pyrazole.

Physicochemical and Spectroscopic Properties
The compound is typically a white to off-white solid at room temperature.[8] Its key properties

are summarized below, providing essential data for experimental design and safety

considerations.

Table 1: Physicochemical Properties

Property Value Source

CAS Number 14704-41-7 [3]

Molecular Formula C₅H₂F₆N₂ [3][9]

Molecular Weight 204.07 g/mol [3]

Melting Point 83-85 °C [9]

Boiling Point 147 °C [8][9]

pKa ~7.1 [8]

Appearance
White to almost white

powder/crystal
[8]

| Solubility | Soluble in methanol and other common organic solvents |[8] |

Spectroscopic Characterization
Confirming the identity and purity of 3,5-Bis(trifluoromethyl)-1H-pyrazole relies on standard

spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is characteristically simple, showing a singlet for the C4-

H proton and a broad singlet for the N1-H proton. In a DMSO-d6/CDCl3 mixture, the C4-H

signal appears around δ 7.40 ppm, while the NH proton is a broad signal at approximately δ

5.70 ppm.[8]

¹³C NMR: The carbon spectrum shows a signal for C4 at ~105.2 ppm. The C3/C5 carbons

appear as a quartet around δ 138.1 ppm due to coupling with the fluorine atoms (²JC-F ≈ 39

Hz). The CF₃ carbons appear as a quartet at ~120.5 ppm with a large one-bond C-F

coupling constant (¹JC-F ≈ 267 Hz).[8]

¹⁹F NMR: The fluorine NMR spectrum displays a single sharp singlet at approximately δ

-62.5 ppm, confirming the chemical equivalence of the two CF₃ groups.[8]

Infrared (IR) Spectroscopy: Key vibrational bands include a broad N-H stretching peak

around 3160 cm⁻¹ and strong C-F stretching absorptions typically found in the 1150-1350

cm⁻¹ region.[8]

Synthesis and Purification
The most common and efficient laboratory-scale synthesis of 3,5-Bis(trifluoromethyl)-1H-
pyrazole involves the cyclocondensation of a β-diketone precursor with hydrazine.[1]

Core Synthesis Pathway: β-Diketone Cyclization
The standard precursor for this synthesis is 1,1,1,5,5,5-Hexafluoroacetylacetone (hfac). The

reaction proceeds by treating hfac with hydrazine hydrate.
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1,1,1,5,5,5-Hexafluoroacetylacetone (hfac)
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Figure 2: General workflow for the synthesis of 3,5-Bis(trifluoromethyl)-1H-pyrazole.

Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[8]

Materials:

1,1,1,5,5,5-Hexafluoroacetylacetone (hfac)
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Hydrazine monohydrate (64-65%)

Concentrated Sulfuric Acid (98%)

Ice

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine

1,1,1,5,5,5-Hexafluoroacetylacetone and hydrazine monohydrate. Causality Note: The

reaction is often performed without an additional solvent initially. It is exothermic and should

be cooled in an ice bath to control the reaction rate and prevent side reactions.

Condensation: Stir the mixture at room temperature, then gently heat to ~70 °C for several

hours to drive the condensation to completion.

Work-up and Isolation: Cool the resulting yellow, syrupy product to room temperature. Under

vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid (98%).

Causality Note: The strong acid protonates the pyrazole, but more importantly, it acts as a

powerful dehydrating agent to facilitate the final aromatization step and helps precipitate the

product.

Precipitation: After stirring for 15-20 minutes in the acid, carefully pour the mixture onto a

large amount of crushed ice. A solid precipitate will form.

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly

with ice-cold water to remove any residual acid. Dry the resulting colorless solid under

vacuum. The yield for this procedure is typically high, often around 88%.[8]

Validation: Confirm the product's identity and purity using the spectroscopic methods outlined

in Section 2.1 and by melting point determination.

Reactivity and Applications in Drug Development
The unique electronic profile of 3,5-bis(trifluoromethyl)-1H-pyrazole governs its reactivity and

makes it a privileged scaffold in medicinal chemistry.
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Chemical Reactivity
Acidity and N-Functionalization: The electron-withdrawing CF₃ groups make the N-H proton

significantly acidic (pKa ≈ 7.1), facilitating deprotonation with mild bases.[8] The resulting

pyrazolate anion is a potent nucleophile, readily undergoing alkylation, arylation, or acylation

to generate diverse N-substituted derivatives.

Coordination Chemistry: The pyrazolate anion is an excellent ligand for a wide range of

metal ions, forming stable coordination complexes. This property is exploited in the

development of catalysts and materials science.

Electrophilic Substitution: The pyrazole ring is electron-deficient, making electrophilic

substitution at the C4 position challenging. However, functionalization at C4 (e.g.,

halogenation, nitration) can be achieved under specific, often harsh, conditions to produce

valuable derivatives like 4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole.[1][10]

Applications in Medicinal Chemistry
The pyrazole core is a structural motif in numerous approved drugs, including the anti-

inflammatory celecoxib and the anti-obesity drug rimonabant.[5][7] The 3,5-

bis(trifluoromethyl)pyrazole moiety, in particular, has been instrumental in developing novel

therapeutic candidates.

Case Study: Potent Antibacterial Agents Recent research has highlighted the synthesis of 3,5-

bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as a promising new class of

antibiotics.[5][6] These compounds have demonstrated potent growth-inhibitory activity against

drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus

(MRSA) and Vancomycin-resistant Enterococci (VRE).[5][6][7][11]

Mechanism of Action: While the precise mechanism can vary with the overall structure, some

derivatives are believed to act as cell membrane-disrupting agents, potentially by inhibiting

fatty acid biosynthesis.[11] This disruption leads to a loss of membrane integrity and

subsequent bacterial cell death (bactericidal action).

Therapeutic Potential: Several lead compounds from these studies have shown minimum

inhibitory concentrations (MIC) as low as 0.25 µg/mL and are effective at eradicating

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2330080.htm
https://www.researchgate.net/publication/231167689_ChemInform_Abstract_Filling_the_Gap_Chemistry_of_35-Bistrifluoromethyl-1H-pyrazoles
https://www.fishersci.es/store/msds?partNumber=11936231&productDescription%3D1GR+4-Iodo-3%2C5-bis-%28trifluoromethyl%29-1H-pyrazole%2C97%25&countryCode=ES&language=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC8398255/
https://www.mdpi.com/1420-3049/26/16/5083
https://pmc.ncbi.nlm.nih.gov/articles/PMC8398255/
https://pubmed.ncbi.nlm.nih.gov/34443670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8398255/
https://pubmed.ncbi.nlm.nih.gov/34443670/
https://www.mdpi.com/1420-3049/26/16/5083
https://www.researchgate.net/publication/354061319_Synthesis_of_35-Bistrifluoromethylphenyl-Substituted_Pyrazole_Derivatives_as_Potent_Growth_Inhibitors_of_Drug-Resistant_Bacteria
https://www.researchgate.net/publication/354061319_Synthesis_of_35-Bistrifluoromethylphenyl-Substituted_Pyrazole_Derivatives_as_Potent_Growth_Inhibitors_of_Drug-Resistant_Bacteria
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


bacterial biofilms and killing persistent bacterial cells, which are notoriously difficult to treat

with conventional antibiotics.[6][7]
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Figure 3: Hypothesized mechanism of action for certain antibacterial pyrazole derivatives.

Safety and Handling
3,5-Bis(trifluoromethyl)-1H-pyrazole is classified as an irritant. It can cause skin irritation

(H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

area or a chemical fume hood. Wear appropriate PPE, including safety goggles, chemical-

resistant gloves (e.g., nitrile), and a lab coat.

First Aid:

Skin Contact: Wash off immediately with plenty of soap and water.[10]

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek

medical attention.[10]

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[10]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[9][12]

Conclusion and Future Outlook
3,5-Bis(trifluoromethyl)-1H-pyrazole is more than a simple chemical intermediate; it is a

powerful building block that enables significant advances in medicinal chemistry and materials
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science. Its unique electronic properties, conferred by the two CF₃ groups, provide a reliable

strategy for enhancing the biological activity and metabolic stability of parent molecules. The

straightforward and high-yielding synthesis makes it readily accessible for research and

development. Future research will likely continue to exploit this scaffold to tackle pressing

therapeutic challenges, particularly in the development of new antibiotics to combat

antimicrobial resistance, as well as in creating novel agrochemicals and advanced functional

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. nbinno.com [nbinno.com]

3. 3,5-Bis(trifluoromethyl)pyrazole | C5H2F6N2 | CID 518991 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 3,5-Bis(trifluoromethyl)pyrazol [webbook.nist.gov]

5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent
Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent
Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

7. mdpi.com [mdpi.com]

8. 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE | 14704-41-7 [chemicalbook.com]

9. 14704-41-7 CAS MSDS (3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE) Melting Point
Boiling Point Density CAS Chemical Properties [chemicalbook.com]

10. fishersci.es [fishersci.es]

11. researchgate.net [researchgate.net]

12. matrixscientific.com [matrixscientific.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b088745?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/231167689_ChemInform_Abstract_Filling_the_Gap_Chemistry_of_35-Bistrifluoromethyl-1H-pyrazoles
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-trifluoromethyl-pyrazoles-in-modern-chemical-synthesis-vl
https://pubchem.ncbi.nlm.nih.gov/compound/518991
https://pubchem.ncbi.nlm.nih.gov/compound/518991
https://webbook.nist.gov/cgi/cbook.cgi?ID=C14704417&Units=CAL&Mask=2FFF
https://pmc.ncbi.nlm.nih.gov/articles/PMC8398255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8398255/
https://pubmed.ncbi.nlm.nih.gov/34443670/
https://pubmed.ncbi.nlm.nih.gov/34443670/
https://www.mdpi.com/1420-3049/26/16/5083
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2330080.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB2330080.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB2330080.aspx
https://www.fishersci.es/store/msds?partNumber=11936231&productDescription%3D1GR+4-Iodo-3%2C5-bis-%28trifluoromethyl%29-1H-pyrazole%2C97%25&countryCode=ES&language=en
https://www.researchgate.net/publication/354061319_Synthesis_of_35-Bistrifluoromethylphenyl-Substituted_Pyrazole_Derivatives_as_Potent_Growth_Inhibitors_of_Drug-Resistant_Bacteria
https://www.matrixscientific.com/sds/MxMSDS_055412.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-
Bis(trifluoromethyl)-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b088745#iupac-name-for-3-5-bis-trifluoromethyl-1h-
pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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